2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDPCUHYCZTCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. It is useful in studying reaction mechanisms and developing new synthetic methodologies. Its unique properties allow researchers to explore various chemical transformations that can lead to novel compounds with potential applications in different fields.
Biology
In biological research, 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has shown promise in enzyme inhibition studies and receptor binding assays. Its structural characteristics make it an interesting candidate for investigating interactions with biological macromolecules.
Medicine
The compound has potential therapeutic applications:
- Antimicrobial Activity : It has been evaluated for its antimicrobial properties against various pathogens. A study indicated that derivatives of benzimidazole compounds exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory and Anticancer Properties : Research suggests that benzimidazole derivatives can act as anti-inflammatory agents and show anticancer activity by inhibiting specific pathways involved in tumor growth .
Case Study 1: Antimicrobial Evaluation
A study published in MDPI evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited comparable efficacy to standard drugs against multi-drug-resistant strains of Mycobacterium tuberculosis .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of benzimidazole derivatives highlighted how modifications, such as fluorination at specific positions, can enhance biological activity. The presence of the fluoro group in this compound was noted to significantly improve its stability and interaction with biological targets .
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the benzimidazole core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluoro Substitution Patterns
- 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS: 767305-43-1) This positional isomer differs only in the fluorine substitution (6-position vs. 5-position). For example, 5-fluoro derivatives may exhibit enhanced dipole interactions in receptor pockets compared to 6-fluoro analogs .
Substituent Variations on the Benzimidazole Core
a) 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives
- These compounds, such as those reported by Pothier et al. (2012), feature a benzylthio group at the 2-position instead of the oxo-dihydro moiety. SAR studies highlight that 4-chlorophenoxyethyl substitutions on the benzylthio group significantly boost CRTh2 antagonism (IC₅₀ < 100 nM) .
b) 2-(2-Isopropyl-1H-benzo[d]imidazol-1-yl)acetic Acid (9a)
- Synthesized via alkylation of benzimidazole precursors (), this derivative lacks the oxo-dihydro group and fluorine. The isopropyl group increases steric bulk, which may hinder binding in compact active sites. Physical properties include a melting point of 238–240°C and distinct NMR shifts (e.g., δH 1.30 ppm for isopropyl protons) .
c) 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic Acid
- The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. The benzoic acid moiety further improves solubility compared to acetic acid derivatives. This structural feature is leveraged in chiral derivatizing agents (CDAs) for NMR-based stereochemical analysis .
Functional Group Modifications on the Acetic Acid Side Chain
- 2-(2-(5-Methylfuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (10b) : The hydrazide group enables Schiff base formation, expanding utility in prodrug design. However, hydrazides are prone to hydrolysis, limiting in vivo stability .
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) : Incorporation of a benzodioxole group enhances π-π stacking interactions, as evidenced in IDO1 inhibition studies ().
Pharmacophore and SAR Insights
- CRTh2 Antagonism : The benzo[d]imidazole core is critical for receptor engagement. Electron-withdrawing groups (e.g., fluoro, oxo) enhance binding by polarizing the aromatic system, while hydrophobic substituents (e.g., benzylthio) improve lipophilicity .
- Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, extending half-life. Conversely, acetohydrazides (e.g., 10b) may face rapid clearance due to hydrolytic susceptibility .
Biological Activity
2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound belonging to the class of benzimidazole derivatives. Its molecular formula is with a molecular weight of 210.16 g/mol. The compound features a fluorine atom at the 5-position of the benzimidazole ring, which is significant for its chemical properties and potential biological activities . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The structure of this compound includes:
- Benzimidazole core : A bicyclic structure that is common in many biologically active compounds.
- Acetic acid moiety : Influences solubility and reactivity in biological systems.
- Fluorine substitution : Enhances stability and may affect the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, which alters cellular pathways and biological responses. For example, it has been studied for its potential to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
- Receptor Modulation : It may interact with various receptors, potentially affecting neurotransmitter systems or inflammatory pathways .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities:
- Anticancer Activity : Research has shown that compounds similar to this benzimidazole derivative can induce apoptosis in cancer cells by disrupting critical cellular functions.
- Anti-inflammatory Effects : Its structural features suggest potential use in reducing inflammation through modulation of cytokine release.
- Antiviral Properties : Some studies indicate effectiveness against viral infections by inhibiting viral replication processes.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
These findings highlight the compound's versatility and potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be compared with other benzimidazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Fluoro)-acetic acid | Similar core but different fluorine position | Varies in potency against similar targets |
| Benzimidazole | Basic structure without acetic acid moiety | Less soluble; limited bioactivity |
| 5-Fluoroindole | Different heterocyclic framework | Distinct reactivity profile |
The presence of the fluoro group in this compound significantly enhances its electronic properties and biological activity compared to its analogs.
Q & A
Q. What are the established synthetic routes for 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid?
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, analogous benzimidazole derivatives are synthesized by reacting fluorinated precursors (e.g., 5-fluoro-2-hydroxybenzoic acid derivatives) with acetic acid moieties under reflux in acetic acid, followed by purification via recrystallization . Key steps include optimizing reaction time (3–5 hours) and using sodium acetate as a catalyst .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the imidazole ring structure and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and NH stretching vibrations (e.g., 1650–1750 cm⁻¹ for oxo groups) .
- Elemental analysis to validate purity by comparing calculated vs. experimental C, H, N, and F content .
Q. What are the common structural derivatives of this compound, and how do they influence biological activity?
Derivatives often include substitutions on the benzimidazole core (e.g., aryl thiazole-triazole acetamide groups) or modifications to the acetic acid side chain. These alterations enhance pharmacological properties like anti-inflammatory or anticancer activity . For example, fluorophenyl substitutions improve metabolic stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in solvent-free syntheses?
Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/CH₃SO₃H) achieves yields >90% by eliminating side reactions. Key parameters include:
Q. How should researchers resolve contradictions in elemental analysis data?
Discrepancies between calculated and experimental values may arise from incomplete purification or hygroscopic byproducts. Solutions include:
Q. What computational strategies predict the compound’s binding affinity for therapeutic targets?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with enzymes like α-glucosidase. Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., 1XSI for α-glucosidase).
- Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
- Docking analysis : Focus on hydrogen bonding with catalytic residues (e.g., ASP352) and π-π stacking with aromatic pockets .
Q. How can green chemistry principles be applied to its synthesis?
Q. What retrosynthetic strategies are viable for designing novel derivatives?
Retrosynthesis tools (e.g., Reaxys or SciFinder) suggest disconnections at the imidazole-acetic acid junction. Prioritize:
- Core building blocks : Start with 5-fluoro-2-oxo-benzimidazole and functionalize the acetic acid moiety via amidation or esterification .
- Late-stage fluorination : Introduce fluorine via electrophilic substitution to avoid early-stage instability .
Q. How do substituent effects on the benzimidazole ring modulate pharmacokinetic properties?
- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation.
- Hydrophobic substituents (e.g., aryl thiazole) : Improve membrane permeability, as shown in analogues with logP values <3.5 .
Methodological Guidance
Q. What assays are recommended for evaluating biological activity?
- In vitro enzyme inhibition : Use fluorometric assays (e.g., α-glucosidase inhibition at pH 6.8) with acarbose as a positive control .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7) via MTT assay, reporting IC₅₀ values .
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
Q. How can synthetic byproducts be minimized during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
